An In-depth Technical Guide to 2-Methyl-1-(trimethylsilyloxy)-1-propene (CAS Number: 6651-34-9)
An In-depth Technical Guide to 2-Methyl-1-(trimethylsilyloxy)-1-propene (CAS Number: 6651-34-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-1-(trimethylsilyloxy)-1-propene, a versatile silyl enol ether widely utilized in organic synthesis. The document details its chemical and physical properties, safety and handling protocols, and provides a thorough exploration of its synthesis and key applications, particularly in the context of complex molecule synthesis relevant to drug development. A detailed experimental protocol for its preparation is presented, alongside a mechanistic discussion of its hallmark reaction, the Mukaiyama aldol addition. Spectroscopic data is summarized for the characterization of this compound.
Chemical and Physical Properties
2-Methyl-1-(trimethylsilyloxy)-1-propene, also known as the trimethylsilyl enol ether of isobutyraldehyde, is a clear, colorless to pale yellow liquid.[1] It is an important intermediate in organic synthesis, serving as a nucleophilic enolate equivalent.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 6651-34-9 | |
| Molecular Formula | C₇H₁₆OSi | |
| Molecular Weight | 144.29 g/mol | |
| Boiling Point | 114-116 °C at 650 mmHg | [1] |
| Density | 0.785 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.409 |
Safety and Handling
2-Methyl-1-(trimethylsilyloxy)-1-propene is a highly flammable liquid and vapor and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. It can cause skin and serious eye irritation, and may cause respiratory irritation.
Hazard Statements: H225, H315, H319, H335
Precautionary Statements: P210, P261, P280, P302+P352, P305+P351+P338
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection, should be worn when handling this compound.
Synthesis
A common and reliable method for the synthesis of 2-Methyl-1-(trimethylsilyloxy)-1-propene is the silylation of isobutyraldehyde. The following experimental protocol is adapted from a procedure published in Organic Syntheses.
Experimental Protocol: Synthesis of 2-Methyl-1-(trimethylsilyloxy)-1-propene
Materials:
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Dry dimethylformamide (DMF)
-
Dry sodium iodide
-
Triethylamine
-
Chlorotrimethylsilane
-
Freshly distilled isobutyraldehyde
-
Pentane
-
Saturated aqueous sodium bicarbonate solution
-
2 N hydrochloric acid
-
Magnesium sulfate
Procedure:
-
A dry, 1-L, three-necked flask equipped with a mechanical stirrer, reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel is charged with 230 mL of dry DMF, 7.5 g (50 mmol) of dry sodium iodide, and 119 g (1.18 mol) of triethylamine under a nitrogen atmosphere.
-
Chlorotrimethylsilane (64.3 g, 0.592 mol) and freshly distilled isobutyraldehyde (36.0 g, 0.500 mol) are added sequentially to the stirred mixture via the dropping funnel at room temperature.
-
The resulting mixture is vigorously stirred and heated to 120°C (oil bath temperature) for 8 hours.
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After cooling to room temperature, the reaction mixture is poured into 400 mL of saturated aqueous sodium bicarbonate solution.
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The mixture is extracted with three 200-mL portions of pentane.
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The combined organic phases are washed four times with 60 mL of ice-cold 2 N hydrochloric acid and finally with 100 mL of saturated sodium bicarbonate solution.
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The organic layer is dried with magnesium sulfate, filtered, and the pentane is removed at atmospheric pressure.
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The crude product is purified by distillation at atmospheric pressure through a column packed with glass beads (30 cm). The fraction boiling at 94–108°C is collected to yield 2-Methyl-1-(trimethylsilyloxy)-1-propene.
Caption: Synthesis Workflow.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for 2-Methyl-1-(trimethylsilyloxy)-1-propene, which is crucial for its identification and characterization.
| Spectroscopy | Data |
| ¹H NMR | The proton NMR spectrum is expected to show signals for the trimethylsilyl group (a singlet around 0.2 ppm), the methyl groups on the double bond (a singlet around 1.6 ppm), and the vinylic proton (a singlet around 5.5 ppm). |
| ¹³C NMR | The carbon NMR spectrum will display characteristic peaks for the trimethylsilyl carbons (around 0 ppm), the methyl carbons (around 20-25 ppm), the sp² carbons of the double bond (in the 100-150 ppm range), and the carbon attached to the oxygen (downfield). |
| Infrared (IR) | Key absorption bands are expected for the C=C double bond (around 1650 cm⁻¹), the Si-O bond (around 1050-1100 cm⁻¹), and C-H bonds. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) at m/z 144. Characteristic fragmentation patterns for silyl ethers would be observed, including the loss of a methyl group (M-15) and the trimethylsilyl group. |
Applications in Organic Synthesis
2-Methyl-1-(trimethylsilyloxy)-1-propene is a cornerstone reagent in modern organic synthesis, primarily functioning as an enolate surrogate in various carbon-carbon bond-forming reactions. Its most notable application is in the Mukaiyama aldol reaction.
The Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction is a Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound, typically an aldehyde or ketone.[2][3] This reaction is highly valued for its ability to form β-hydroxy carbonyl compounds, which are pivotal building blocks in the synthesis of complex natural products and pharmaceuticals.[3]
Mechanism:
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Activation of the Carbonyl: A Lewis acid (e.g., TiCl₄, BF₃·OEt₂) coordinates to the oxygen of the carbonyl group, increasing its electrophilicity.[2][3]
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Nucleophilic Attack: The silyl enol ether, acting as a soft nucleophile, attacks the activated carbonyl carbon.
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Formation of the Aldol Adduct: A carbon-carbon bond is formed, and a silyl group is transferred to the carbonyl oxygen, forming a silylated aldol adduct.
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Hydrolysis: Aqueous workup cleaves the silyl ether to yield the final β-hydroxy carbonyl product.
Caption: Mukaiyama Aldol Mechanism.
Relevance in Drug Development
The strategic importance of the Mukaiyama aldol reaction, and by extension, silyl enol ethers like 2-Methyl-1-(trimethylsilyloxy)-1-propene, in drug development cannot be overstated. This reaction allows for the stereocontrolled construction of complex carbon skeletons found in numerous biologically active natural products and their synthetic analogues.
Examples of Natural Product Synthesis Involving Mukaiyama Aldol Reactions:
-
Discodermolide: A potent anticancer agent, the total synthesis of which has been accomplished by several groups, often employing aldol-type reactions for the construction of its polyketide backbone.[2][4][5][6]
-
Taxol (Paclitaxel): A widely used chemotherapy drug, the total synthesis of Taxol is a landmark in organic chemistry, with various strategies utilizing aldol condensations to assemble its complex framework.[7][8][9][10][11]
-
Epothilones: A class of microtubule-stabilizing anticancer agents, their total syntheses frequently feature the Mukaiyama aldol reaction as a key step for setting crucial stereocenters.[3][12][13]
The ability to perform these reactions with high levels of stereocontrol is critical in pharmaceutical synthesis, where the specific stereochemistry of a molecule is often directly linked to its therapeutic efficacy and safety profile.
Conclusion
2-Methyl-1-(trimethylsilyloxy)-1-propene is a valuable and versatile reagent in the arsenal of the modern synthetic chemist. Its utility in the reliable formation of carbon-carbon bonds, particularly through the Mukaiyama aldol reaction, has cemented its role in the synthesis of complex and medicinally important molecules. A thorough understanding of its properties, handling, and reactivity is essential for its effective and safe use in research and development, especially within the pharmaceutical industry.
References
- 1. 2-METHYL-1-(TRIMETHYLSILOXY)-1-PROPENE | 6651-34-9 [chemicalbook.com]
- 2. (+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total syntheses of epothilones B and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A second-generation total synthesis of (+)-discodermolide: the development of a practical route using solely substrate-based stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Morken Synthesis of (+)-Discodermolide [organic-chemistry.org]
- 7. Holton Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. The Li Synthesis of Paclitaxel (Taxol®) [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Nicolaou Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Total synthesis of epothilone B, epothilone D, and cis- and trans-9,10-dehydroepothilone D. | Semantic Scholar [semanticscholar.org]
